オラムフロキサシン

概要

説明

オラムフロキサシン(別名 HSR-903)は、合成されたフルオロキノロン系抗菌剤です。グラム陽性菌とグラム陰性菌の両方に幅広く作用し、低毒性で知られています。 オラムフロキサシンは、特にキノロン耐性菌に対する有効性が高く、抗菌剤の兵器庫にとって貴重な追加手段となります .

2. 製法

合成ルートと反応条件: オラムフロキサシンは、以下の重要なステップを含む複数段階のプロセスによって合成されます。

キノリン核の形成: 合成は、適切な前駆体の環化によってキノリン核を構築することから始まります。

官能基の導入: アミノ基やフルオロ基など、さまざまな官能基が選択的な反応によって導入されます。

スピロ環の形成: スピロ環は、スピロ環化反応によって形成されます。これは、オラムフロキサシン合成の重要なステップです。

工業生産方法: オラムフロキサシンの工業生産では、反応条件を最適化して、高収率かつ高純度の生成を得ることが重要です。これには、反応混合物の温度、圧力、pH を制御することが含まれます。 最終生成物は、結晶化やその他の分離技術によって精製され、純粋なオラムフロキサシンが得られます .

科学的研究の応用

オラムフロキサシンは、次のような幅広い科学研究の分野で応用されています。

化学: フルオロキノロンの化学や反応機構を研究するためのモデル化合物として使用されます。

生物学: 細菌のDNAジャイレースやトポイソメラーゼIVへの影響が調査されています。これらは細菌のDNA複製に重要な酵素です。

医学: キノロン耐性菌によって引き起こされる感染症(尿路感染症や全身感染症など)の治療における可能性が探求されています。

作用機序

オラムフロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVの活性を阻害することで抗菌効果を発揮します。これらの酵素は、細菌のDNAの超らせん構造と複製に不可欠です。これらの酵素を阻害することで、オラムフロキサシンは細菌のDNA複製と転写を阻害し、細菌細胞の死滅につながります。 この機序は他のフルオロキノロンと同様ですが、耐性菌に対してはより強い活性を持っています .

類似化合物:

- シプロフロキサシン

- スパルフロキサシン

- レボフロキサシン

比較: オラムフロキサシンは、他のフルオロキノロンと比べて、キノロン耐性菌に対する効果が高い点が特徴です。 シプロフロキサシン、スパルフロキサシン、レボフロキサシンは、幅広い細菌に対して効果を発揮しますが、オラムフロキサシンは、低毒性であり、耐性菌に対しても効果があるため、臨床現場における貴重な選択肢となっています .

生化学分析

Biochemical Properties

Olamufloxacin interacts with bacterial enzymes, particularly DNA gyrase found in Escherichia coli . It inhibits the supercoiling activity of this enzyme, which is crucial for bacterial DNA replication . It is much less active against human topoisomerase II .

Cellular Effects

Olamufloxacin has been found to be active against both Gram-positive and Gram-negative bacteria in systemic infections in mice . It also showed efficacy in experimental urinary tract infections in mice caused by Pseudomonas aeruginosa .

Molecular Mechanism

The molecular mechanism of Olamufloxacin involves the inhibition of DNA gyrase, an enzyme that introduces negative supercoils to DNA. This inhibition disrupts DNA replication, leading to bacterial cell death .

Dosage Effects in Animal Models

In animal models, Olamufloxacin has shown activity against systemic infection in mice inoculated with both Gram-positive and -negative bacteria

準備方法

Synthetic Routes and Reaction Conditions: Olamufloxacin is synthesized through a multi-step process involving the following key steps:

Formation of the quinoline core: The synthesis begins with the construction of the quinoline core, which involves the cyclization of appropriate precursors.

Introduction of functional groups: Various functional groups, including the amino and fluoro groups, are introduced through selective reactions.

Spirocyclic ring formation: The spirocyclic ring is formed through a spirocyclization reaction, which is a critical step in the synthesis of olamufloxacin.

Industrial Production Methods: The industrial production of olamufloxacin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The final product is purified through crystallization and other separation techniques to obtain olamufloxacin in its pure form .

化学反応の分析

反応の種類: オラムフロキサシンは、次のようなさまざまな化学反応を起こします。

酸化: オラムフロキサシンは、特定の条件下で酸化されて、対応する酸化生成物を形成します。

還元: 還元反応は、オラムフロキサシンに存在する官能基を変性するために使用できます。

置換: 置換反応、特に求核置換は、オラムフロキサシンの修飾によく見られます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってキノリン誘導体が生成される場合があり、置換反応によって分子にさまざまな官能基を導入することができます .

類似化合物との比較

- Ciprofloxacin

- Sparfloxacin

- Levofloxacin

Comparison: Olamufloxacin is unique in its enhanced activity against quinolone-resistant bacteria compared to other fluoroquinolones. While ciprofloxacin, sparfloxacin, and levofloxacin are effective against a broad spectrum of bacteria, olamufloxacin’s low toxicity and efficacy against resistant strains make it a valuable alternative in clinical settings .

特性

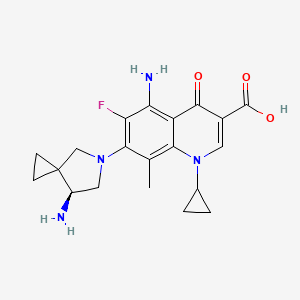

IUPAC Name |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEILBPMISZFZQK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167887-97-0 | |

| Record name | Olamufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAMUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。